4-Nitro-5(2H)-isoxazolone Pyridinium Salt
Overview
Description
4-Nitro-5(2H)-isoxazolone Pyridinium Salt is a chemical compound that belongs to the class of nitroazoles. Nitroazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The compound is characterized by the presence of a nitro group (-NO2) and an isoxazolone ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-5(2H)-isoxazolone Pyridinium Salt typically involves the nitration of isoxazolone derivatives. One common method is the electrophilic nitration reaction, where isoxazolone is treated with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the reactivity and yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced nitrating agents, such as nitronium tetrafluoroborate, can enhance the efficiency of the nitration process . Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-5(2H)-isoxazolone Pyridinium Salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or higher oxidation state compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted isoxazolone derivatives with various functional groups.
Scientific Research Applications
4-Nitro-5(2H)-isoxazolone Pyridinium Salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Nitro-5(2H)-isoxazolone Pyridinium Salt involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-5-dinitromethyl-1,2,3-1H-triazole: Another nitroazole with similar energetic properties.
4-Nitro-5-nitrimino-1H-1,2,4-triazole: Known for its use in energetic materials.
Uniqueness
4-Nitro-5(2H)-isoxazolone Pyridinium Salt is unique due to its specific isoxazolone ring structure, which imparts distinct chemical reactivity and stability compared to other nitroazoles. Its combination of a nitro group and an isoxazolone ring makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Properties
IUPAC Name |
4-nitro-2H-1,2-oxazol-5-one;pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.C3H2N2O4/c1-2-4-6-5-3-1;6-3-2(5(7)8)1-4-9-3/h1-5H;1,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUGMUJYFOVCQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.C1=C(C(=O)ON1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569895 | |
Record name | 4-Nitro-1,2-oxazol-5(2H)-one--pyridine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145640-15-9 | |
Record name | 4-Nitro-1,2-oxazol-5(2H)-one--pyridine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitro-5(2H)-isoxazolone Pyridinium Salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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